molecular formula C11H9N3O B512154 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine CAS No. 37128-74-8

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B512154
CAS No.: 37128-74-8
M. Wt: 199.21g/mol
InChI Key: VNTKPXBQPUSWQY-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is a benzimidazole-based research compound of significant interest in infectious disease and anticancer drug discovery. Recent scientific investigations into structurally similar substituted benzimidazoles have demonstrated potent inhibitory activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . These compounds are investigated for their mechanism of action, which involves targeting the mycolic acid biosynthesis pathway by inhibiting the KasA enzyme, a crucial synthase for bacterial cell wall integrity . Furthermore, the benzimidazole scaffold is a privileged structure in medicinal chemistry, and its 2,5-disubstituted furane derivatives are actively studied for their antitumor potential . Research on analogous compounds shows they can exert biological activity by binding to DNA, potentially inhibiting cell proliferation in various cancer cell lines, making them promising candidates for further oncological research . This compound is presented to the research community as a key intermediate for developing novel therapeutic agents against drug-resistant bacterial strains and in oncology.

Properties

IUPAC Name

2-(furan-2-yl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKPXBQPUSWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the condensation of o-phenylenediamine with furan-2-carboxylic acid in the presence of hydrochloric acid or polyphosphoric acid (PPA). The carboxylic acid undergoes dehydration to form an intermediate acyl chloride, which reacts with the amine groups to yield the cyclized product.

Key steps :

  • Activation : Furan-2-carboxylic acid is activated via protonation or conversion to an acyl chloride.

  • Nucleophilic attack : The amine groups of o-phenylenediamine attack the carbonyl carbon, forming a tetrahedral intermediate.

  • Cyclization : Intramolecular dehydration closes the benzodiazole ring, with the furan group retained at the 2-position.

Optimization Parameters

  • Acid catalyst : Hydrochloric acid (5–10% v/v) or PPA (2–3 equiv) yields optimal cyclization.

  • Temperature : Reactions proceed at 80–100°C for 6–8 hours, with higher temperatures reducing reaction time but risking decomposition.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while ethanol or isopropanol improves yield during precipitation.

Table 1. Cyclization Reaction Conditions and Yields

CatalystTemperature (°C)Time (h)Yield (%)
HCl80865
PPA100672
H2SO490758

Multi-Component One-Pot Synthesis

Recent advances highlight one-pot strategies that combine furan precursors, amines, and carbonyl compounds in a single reaction vessel. This method reduces purification steps and improves atom economy.

Triethyl Orthoformate-Mediated Synthesis

A notable protocol involves reacting 5-arylfuran-2(3H)-ones with triethyl orthoformate and heterocyclic amines. For example, 5-(4-chlorophenyl)furan-2(3H)-one reacts with triethyl orthoformate and 2-aminopyridine in isopropyl alcohol to form the target compound.

Advantages :

  • Short reaction time : 25–30 minutes under reflux.

  • High regioselectivity : The furan ring remains intact, with substitution occurring exclusively at the 5-position of the benzodiazole.

Solvent Effects

Solvent polarity significantly impacts yield:

  • Polar aprotic solvents (DMF, dioxane) : Increase reaction rate but may require higher temperatures.

  • Polar protic solvents (ethanol, isopropanol) : Favor precipitation, simplifying isolation.

Table 2. Solvent Optimization for One-Pot Synthesis

SolventTemperature (°C)Yield (%)
Isopropyl alcohol8075
DMF10068
Toluene11052

Catalytic Methods for Industrial Scalability

Transition metal catalysts, particularly palladium complexes, enable scalable synthesis under milder conditions. For instance, [(o-tolyl)3P]2Pd catalyzes cross-coupling reactions between furan halides and benzodiazole precursors.

Palladium-Catalyzed Coupling

  • Substrates : 2-Bromofuran and 5-nitro-1H-benzodiazol-2-amine.

  • Conditions : 1–2 mol% Pd catalyst, 90°C, 12 hours in toluene.

  • Yield : 78–85% after hydrogenation of the nitro group.

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance efficiency:

  • Residence time : 30–60 minutes.

  • Throughput : 1–2 kg/day with >95% purity.

Characterization and Quality Control

Rigorous analytical methods ensure compound integrity:

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 7.17 (s, 1H, furan), 7.46–7.54 (m, 4H, aromatic), 8.46 (s, 1H, NH2).

  • FTIR : Peaks at 3265 cm⁻¹ (N-H stretch), 1722 cm⁻¹ (C=O), 1637 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine exhibits promising anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. The compound's mechanism of action may involve the modulation of specific cellular pathways related to apoptosis and cell cycle regulation .

Proteomics Research

This compound serves as a valuable biochemical tool in proteomics research, aiding in the study of protein interactions and functions. Its unique structure allows it to bind selectively to target proteins, facilitating the investigation of complex biological processes .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity Evaluation

A study conducted on several derivatives of benzodiazole compounds, including this compound, demonstrated significant cytotoxic effects against MCF-7 cells. The IC₅₀ values ranged from 7.80 to 13.90 µg/mL, indicating strong potential for therapeutic applications in oncology .

Case Study 2: Proteomics Application

In proteomics studies, the compound was utilized to explore protein-ligand interactions using techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET). These studies provided insights into the binding affinities and kinetics of interactions with target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

  • 2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride (C₁₁H₁₀ClN₃S) replaces the furan with a thiophene ring. This substitution enhances π-π stacking due to sulfur’s larger atomic radius and polarizability, improving stability in solvents like DMSO .
  • 2-Phenyl-1H-1,3-benzodiazol-5-amine (C₁₃H₁₁N₃) lacks heterocyclic substituents, resulting in reduced electron delocalization compared to furan/thiophene analogs. Its simpler structure facilitates synthesis but limits metal-ion coordination capabilities .

Additional Functional Groups

  • 1-[(Furan-2-yl)methyl]-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine (C₁₃H₁₀F₃N₃O) introduces a trifluoromethyl group and a furanylmethyl chain. The CF₃ group increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability, while the furanylmethyl side chain adds steric bulk, affecting binding selectivity .

Antifungal and Anticancer Potential

  • Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) demonstrate antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects on MCF-7 cells (IC₅₀ = 125 µg/mL) .

Antimicrobial Properties

  • Benzimidazole-Triazole-Thiazole Hybrids (e.g., compound 9c in ) exhibit enhanced antimicrobial activity due to synergistic effects from triazole and thiazole moieties. The furan group in 2-(furan-2-yl)-1H-benzodiazol-5-amine may similarly contribute to π-π interactions in target binding .

Physicochemical Properties

Solubility and Stability

  • The thiophene analog () shows superior solubility in polar aprotic solvents compared to the furan derivative, attributed to sulfur’s higher polarity.
  • The trifluoromethyl-substituted compound () exhibits enhanced thermal stability (decomposition temperature >250°C) due to strong C-F bonds .

Spectroscopic Characteristics

  • ¹H NMR Shifts : The furan protons in 2-(furan-2-yl)-1H-benzodiazol-5-amine resonate at δ ~6.5–7.7 ppm, distinct from thiophene analogs (δ ~7.2–7.9 ppm) due to differing electronegativities of O vs. S .

Biological Activity

2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine, a compound featuring a furan moiety and a benzodiazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

  • Molecular Formula : C11H10N3O
  • Molecular Weight : 235.67 g/mol
  • CAS Number : 1234567 (example placeholder)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and benzodiazole rings can modulate enzyme activity and receptor interactions, influencing key biological pathways involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against Mycobacterium tuberculosis using the microplate Alamar blue assay (MABA), demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Reference
This compound0.8
Isoniazid (standard)0.1

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies have indicated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-77.80 - 13.90
HeLa15.00

In a study focusing on antiangiogenic properties, derivatives of the compound were synthesized and tested for their ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, showcasing potential therapeutic applications in cancer treatment.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays. Results indicate that it possesses significant free radical scavenging activity, comparable to standard antioxidants.

Table 3: Antioxidant Activity Assay Results

CompoundEC50 (µg/mL)Assay TypeReference
This compound53DPPH
Trolox51DPPH

Case Studies

  • Study on Antimicrobial Efficacy : A research group synthesized several derivatives of benzodiazole and tested their efficacy against Mycobacterium tuberculosis. The study found that compounds similar to this compound exhibited lower MIC values than traditional antibiotics, suggesting a novel mechanism of action against resistant strains .
  • Cancer Cell Line Studies : In a series of experiments evaluating the anticancer properties of benzodiazole derivatives, researchers reported that certain modifications to the furan ring significantly enhanced cytotoxicity against MCF-7 cells while maintaining low toxicity in normal cell lines .

Q & A

Q. What are the established synthetic routes for 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed hydrogenation of nitro precursors. For example, a method adapted from benzoxazole analogs involves reducing a nitro group using Pd/C and hydrazine monohydrate in methanol at 50°C, followed by recrystallization from hexane to achieve high purity (89% yield) . Key factors include solvent choice (e.g., methanol for solubility), catalyst loading (300 mg Pd/C per 13.3 mmol substrate), and reaction time (3 hours). Competing side reactions, such as over-reduction or incomplete deprotection, require monitoring via TLC or HPLC.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

Structural validation relies on:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) confirms bond lengths (mean C–C = 0.002 Å) and torsion angles. For benzodiazole analogs, R-factors ≤0.045 indicate high precision .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and distinguish benzodiazole NH2_2 signals from furan protons.
  • IR spectroscopy : Bands at ~3400 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=N/C=C) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • First aid : For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Waste disposal : Neutralize acidic byproducts before disposal per institutional guidelines.

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and predict frontier molecular orbitals. The furan ring’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution at the benzodiazole NH2_2 group. Molecular docking (e.g., AutoDock Vina) can simulate binding to biological targets, such as kinase active sites, using crystal structures from the PDB .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Common issues include:

  • Disorder in the furan ring : Resolved via SHELXL’s PART instruction and anisotropic displacement parameter (ADP) restraints .
  • Hydrogen bonding ambiguity : Use difference Fourier maps to locate NH2_2 hydrogens and refine with riding models.
  • Twinned data : For low-symmetry crystals, apply twin-law matrices (e.g., BASF parameter in SHELXL) .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s pharmacological activity?

Comparative studies on benzodiazole derivatives show:

  • Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability but reduce solubility. For example, 5-chloro analogs exhibit prolonged half-lives in vitro .
  • Furan vs. thiophene substitution : Furan’s oxygen enhances hydrogen-bonding capacity, improving target affinity (e.g., ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for thiophene) .
  • Amino group functionalization : Acetylation or alkylation modulates bioavailability, as seen in pharmacokinetic assays (e.g., logP increases by 0.5–1.0 units) .

Q. What strategies resolve contradictions in spectral or crystallographic data across studies?

  • Cross-validation : Compare IR/NMR data with computational predictions (e.g., GaussView) to identify artifacts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C11_{11}H8_{8}N3_{3}O2_{2} requires m/z 214.22) to rule out impurities .
  • Data deposition : Public databases (e.g., Crystallography Open Database, entry 7119063 ) enable reproducibility checks.

Methodological Tables

Table 1. Key Crystallographic Parameters for Benzodiazole Analogs

CompoundSpace GroupR-factorData-to-Parameter RatioReference
This compoundP110.04516.1
5-Chloro derivativeP2$$_1/c0.05114.8

Table 2. Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
Pd/C Loading5–10 wt%>80% yield
Reaction Temperature50–60°CAvoids byproducts
Solvent (MeOH vs. EtOAc)MeOH preferredEnhances NH2_2 deprotection

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